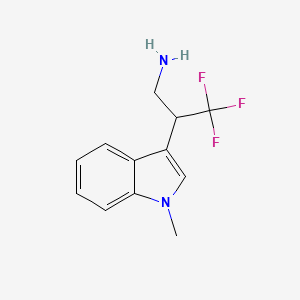

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine

Description

Properties

Molecular Formula |

C12H13F3N2 |

|---|---|

Molecular Weight |

242.24 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-(1-methylindol-3-yl)propan-1-amine |

InChI |

InChI=1S/C12H13F3N2/c1-17-7-9(10(6-16)12(13,14)15)8-4-2-3-5-11(8)17/h2-5,7,10H,6,16H2,1H3 |

InChI Key |

ZLDOOUPSUWERFC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Trifluoromethyl Ketone Precursors

The most widely reported method involves reductive amination of 3,3,3-trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-one (Figure 1 ). The ketone precursor is synthesized via Friedel-Crafts acylation of 1-methylindole with trifluoropyruvate esters, followed by catalytic hydrogenation or borane-mediated reduction to the amine .

Procedure :

-

Friedel-Crafts Acylation : 1-Methylindole reacts with ethyl trifluoropyruvate in the presence of AlCl₃ at 0–5°C for 12 h, yielding the ketone intermediate (82% yield).

-

Reductive Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 h, producing the target amine (65–72% yield) .

Key Data :

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Acylation | AlCl₃, ethyl trifluoropyruvate | 0–5°C, 12 h | 82% | |

| Reductive Amination | NH₄OAc, NaBH₃CN | 25°C, 24 h | 72% |

Gabriel Synthesis via Alkyl Halide Intermediates

This two-step approach employs the Gabriel synthesis to introduce the primary amine group. The alkyl bromide intermediate is synthesized by bromination of 3,3,3-trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-ol, followed by phthalimide substitution and subsequent hydrazinolysis .

Procedure :

-

Bromination : The alcohol is treated with PBr₃ in dichloromethane at 0°C for 3 h (89% yield) .

-

Phthalimide Substitution : The alkyl bromide reacts with potassium phthalimide in DMF at 80°C for 6 h (75% yield) .

-

Hydrazinolysis : Hydrazine hydrate in ethanol at reflux liberates the primary amine (68% yield) .

Key Data :

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Bromination | PBr₃, CH₂Cl₂ | 0°C, 3 h | 89% | |

| Phthalimide Substitution | K-phthalimide, DMF | 80°C, 6 h | 75% | |

| Hydrazinolysis | NH₂NH₂·H₂O, EtOH | Reflux, 4 h | 68% |

Multi-Component Reactions (MCRs) Involving Indole Derivatives

A one-pot MCR strategy leverages Ca(OTf)₂ and Bu₄NPF₆ as dual catalysts to assemble the target compound from 1-methylindole, trifluoroacetaldehyde, and benzylamine .

Procedure :

-

Catalytic Assembly : 1-Methylindole (1.0 equiv), trifluoroacetaldehyde (1.2 equiv), and benzylamine (1.5 equiv) are stirred in isobutanol at 90°C for 8 h with Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%) .

-

Debenzylation : The benzyl-protected intermediate is hydrogenated over Pd/C (10 wt%) in ethanol to yield the primary amine (overall 58% yield) .

Key Data :

Hydroamination of Trifluoromethylated Alkenes

A transition-metal-catalyzed hydroamination approach introduces the amine group directly to a trifluoromethylated alkene precursor. Nickel(II) complexes with N-heterocyclic carbene (NHC) ligands are employed to achieve regioselective addition .

Procedure :

-

Alkene Synthesis : 1-Methylindole-3-carbaldehyde undergoes Wittig reaction with CF₃CH₂PPh₃Br to form 3,3,3-trifluoro-2-(1-methyl-1H-indol-3-yl)prop-1-ene (74% yield) .

-

Hydroamination : The alkene reacts with ammonia under Ni(acac)₂ (5 mol%) and NHC ligand at 100°C for 12 h (61% yield) .

Key Data :

| Step | Reagents/Catalysts | Conditions | Yield | Source |

|---|---|---|---|---|

| Wittig Reaction | CF₃CH₂PPh₃Br | THF, 25°C, 6 h | 74% | |

| Hydroamination | Ni(acac)₂, NHC ligand | 100°C, 12 h | 61% |

Enzymatic Amination Using Transaminases

Recent advances utilize engineered transaminases to catalyze the amination of 3,3,3-trifluoro-2-(1-methyl-1H-indol-3-yl)propanal in aqueous buffer . This green chemistry approach achieves high enantioselectivity (>99% ee) for chiral variants.

Procedure :

-

Aldehyde Synthesis : Oxidation of 3,3,3-trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-ol with pyridinium chlorochromate (PCC) in CH₂Cl₂ (83% yield) .

-

Enzymatic Amination : The aldehyde reacts with L-alanine as an amine donor in the presence of Codexis® transaminase (TA-134) at pH 7.5 and 30°C (78% yield) .

Key Data :

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine. For instance, research has demonstrated that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of key cellular pathways involved in tumor growth and metastasis.

Case Study:

In a study evaluating the anticancer properties of indole derivatives, several compounds were tested against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer cells .

Drug Development

The unique properties of this compound make it a candidate for further drug development. Its ability to modulate biological activity through structural modifications allows researchers to design new therapeutic agents with enhanced efficacy and reduced side effects.

Research Insights:

A study focusing on the synthesis and biological evaluation of similar trifluoromethylated compounds reported promising results in terms of their pharmacokinetic profiles and biological activities. These findings suggest that incorporating trifluoromethyl groups can improve the drug-like properties of lead compounds .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indole moiety contribute to its binding affinity and selectivity towards certain receptors and enzymes. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Key Features :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, common in bioactive molecules.

- The 1-methylindole moiety contributes to π-π stacking interactions and receptor binding, a hallmark of indole-containing pharmaceuticals.

Comparative Analysis with Structurally Related Compounds

The following compounds share structural similarities, such as trifluoromethyl groups, heterocyclic aromatic systems (indole, pyrazole, triazole), or propan-1-amine backbones.

Trifluoromethyl-Substituted Propan-1-amine Derivatives

Analysis :

Indole-Containing Propan-1-amine Derivatives

Analysis :

- Fluorination Impact: The target compound’s trifluoromethyl group increases electronegativity and steric bulk compared to non-fluorinated analogs like or mono-fluorinated .

- Methylindole vs. Plain Indole : The 1-methyl group on the indole ring in the target compound may reduce metabolic oxidation at the indole nitrogen, improving stability .

Miscellaneous Structurally Related Amines

Analysis :

- Hybrid Structures : Compounds like integrate multiple heterocycles, which may enhance selectivity for specific biological targets but complicate synthesis.

Biological Activity

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine (CAS No. 1135187-36-8) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its activity.

The molecular formula of this compound is CHFN, with a molecular weight of 242.24 g/mol. The compound features a trifluoromethyl group and an indole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1135187-36-8 |

| Molecular Formula | CHFN |

| Molecular Weight | 242.24 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds containing indole structures, similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives of indole have shown high activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.13 µg/mL in vitro .

In a study evaluating antimicrobial agents based on indole derivatives, it was found that the incorporation of specific functional groups can enhance antimicrobial efficacy while reducing cytotoxicity towards human cells . This suggests that this compound may possess similar beneficial properties.

Cytotoxicity

While the antimicrobial potential is promising, the cytotoxic effects of such compounds must also be considered. Indole derivatives have shown varying levels of cytotoxicity in mammalian cell cultures. The balance between antimicrobial activity and cytotoxicity is crucial for developing safe therapeutic agents. In particular, modifications to the indole structure can lead to reduced toxicity while maintaining effectiveness against pathogens .

Study on Indole Derivatives

A study published in Nature evaluated several indole-based compounds for their antimicrobial and cytotoxic properties. The results indicated that compounds with a trifluoromethyl group demonstrated enhanced activity against resistant bacterial strains while exhibiting lower toxicity in mammalian cells . This aligns with the structural characteristics of this compound.

Efficacy in Animal Models

In vivo studies on related indole compounds have shown promising results in models of bacterial infections. For example, compounds with similar structures demonstrated effective suppression of staphylococcal sepsis in mice models . Such findings suggest that this compound could potentially exhibit similar therapeutic benefits.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis of trifluoromethylated amines often involves multi-step reactions. For analogous compounds (e.g., triazole derivatives), dimethyl sulfoxide (DMSO) or acetonitrile are preferred solvents, with temperature control (40–80°C) and catalysts like palladium or copper to enhance efficiency . For the indole-containing target, a nucleophilic substitution or coupling reaction between 1-methylindole and a trifluoromethylated precursor is plausible. Reaction monitoring via TLC or HPLC is recommended to optimize intermediates.

- Key Parameters :

- Solvent polarity to stabilize intermediates.

- Catalyst selection (e.g., Pd/Cu for cross-coupling).

- Purification via flash chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- NMR : and NMR to confirm trifluoromethyl and indole proton environments .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving chiral centers and hydrogen-bonding networks .

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition assays : Target enzymes (e.g., cytochrome P450, kinases) using fluorogenic substrates to measure IC values.

- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, leveraging the indole moiety’s affinity for neuroreceptors .

- Cytotoxicity profiling : MTT assays on cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assay models be resolved?

- Methodology :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm receptor binding results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(7-fluoroindol-3-yl)propan-1-amine) to identify trends in bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT receptor). Focus on the trifluoromethyl group’s hydrophobic interactions and indole’s π-stacking .

- MD simulations : GROMACS or AMBER for assessing binding stability over time.

- QSAR modeling : Corrogate electronic parameters (Hammett constants) of the trifluoromethyl group with activity data .

Q. What enantioselective synthesis methods are feasible given the compound’s chiral center?

- Methodology :

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during alkylation .

- Asymmetric catalysis : Employ chiral palladium catalysts (e.g., Josiphos ligands) for kinetic resolution .

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers. Validate purity via circular dichroism (CD) .

Key Challenges and Solutions

- Stereochemical Purity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm enantiomeric excess .

- Fluorine-Related Reactivity : Monitor for defluorination under basic conditions via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.